Physicochemical Property Comparison: 2-(1H-Pyrrol-2-yl)acetic Acid vs. 1-Methyl Derivative
The unsubstituted 2-(1H-pyrrol-2-yl)acetic acid exhibits distinct physicochemical properties compared to its closest N-methyl analog, which are critical for its role as a fragment in drug discovery. The presence of a free N-H donor in the target compound results in a lower lipophilicity (XLogP3) and a higher hydrogen bond donor count compared to the N-methylated analog 1-methyl-pyrrole-2-acetic acid [1].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 0.2 |
| Comparator Or Baseline | 1-Methyl-pyrrole-2-acetic acid (CAS 21898-59-9), Predicted XLogP3 ≈ 0.8-1.0 |
| Quantified Difference | ΔXLogP3 ≈ -0.6 to -0.8 (less lipophilic) |
| Conditions | Computed physicochemical property using PubChem XLogP3 3.0 [1] vs. predicted value for comparator based on structural similarity. |
Why This Matters
The lower lipophilicity and additional hydrogen bond donor of the unsubstituted parent compound directly influence its solubility and binding mode, making it a preferred starting fragment for optimizing ligand efficiency in medicinal chemistry campaigns.
- [1] PubChem. (2025). Compound Summary for CID 4220146, 2-(1H-pyrrol-2-yl)acetic acid. National Library of Medicine. View Source
